methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate
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Overview
Description
Acanthoic acid is a natural product found in Eleutherococcus koreanus, Eleutherococcus divaricatus, and other organisms with data available.
Scientific Research Applications
Chemical Structure Analysis
Research on compounds structurally related to methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate, such as Acanthoic acid and Dehydroabietic acid, provides insights into their molecular configurations. These compounds are characterized by their distinct cyclohexane and cyclohexene ring conformations and have been studied for their crystallographic properties (Suwancharoen et al., 2010); (Rao et al., 2009).
Synthetic Methodologies
Synthesis techniques for related compounds, like Methyl 12-bromodehydroabietate and Methyl 7-oxo-12-propylamino-13-nitrodeisopropyldehydroabietate, are crucial for understanding the chemical properties and potential applications of this compound. These studies often involve the examination of molecular interactions and crystal structures (Gao et al., 2010); (Wang et al., 2010).
Potential Applications in Polymer Chemistry
The research into the synthesis of multifunctional monomers from rosin derivatives, which share structural similarities with this compound, indicates potential applications in enhancing the properties of soybean-oil-based thermosets. Such studies are pivotal for developing new materials with improved thermal and mechanical properties (Liu et al., 2017).
Medicinal Chemistry Applications
While specific research on the medicinal applications of this compound is limited, studies on structurally related compounds, such as antispasmodic effects of a new kaurene diterpene isolated from Croton argyrophylloides, can provide indirect insights. These compounds demonstrate potential biological activities that could inform future research on similar molecules (Aguiar et al., 2012).
Properties
CAS No. |
119290-87-8 |
---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(1R,4aR,7S,8aS,10aS)-7-ethenyl-1,4a,7-trimethyl-3,4,6,8,8a,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,9,14,16H,1,6-8,10-13H2,2-4H3,(H,21,22)/t14-,16-,18-,19-,20+/m0/s1 |
InChI Key |
TVHDZSRRHQKNEZ-MGFONVBGSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@@H]3C2=CC[C@](C3)(C)C=C)(C)C(=O)O |
SMILES |
CC12CCCC(C1CCC3C2=CCC(C3)(C)C=C)C(=O)OC |
Canonical SMILES |
CC12CCCC(C1CCC3C2=CCC(C3)(C)C=C)(C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
acanthoic acid pimara-9(11),15-dien-19-oic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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